5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine
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Overview
Description
5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine is a heterocyclic compound that belongs to the oxazoline family. Oxazolines are five-membered rings containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of an amino alcohol with a carboxylic acid or its derivatives under dehydrating conditions . For example, the reaction of 2-amino-2-methyl-1-propanol with 2-nitrobenzaldehyde followed by reduction and cyclization can yield the desired oxazoline .
Industrial Production Methods
Industrial production of oxazolines, including this compound, often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles or other derivatives.
Reduction: Reduction reactions can modify the oxazoline ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the oxazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s utility in different applications .
Scientific Research Applications
5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine involves its interaction with specific molecular targets. For example, its derivatives may inhibit enzymes or interact with cellular receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and derivative used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazolines and oxazoles, such as:
- 2-Phenyl-4,5-dihydro-1,3-oxazole
- 2-Methyl-4,5-dihydro-1,3-oxazole
- 2,4,5-Triphenyl-1,3-oxazole
Uniqueness
5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine is unique due to its tert-butyl group, which can influence its chemical reactivity and physical properties. This makes it particularly useful in applications where steric hindrance or specific electronic effects are desired .
Properties
Molecular Formula |
C11H18N2O |
---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
5-tert-butyl-4,5,6,7-tetrahydro-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C11H18N2O/c1-11(2,3)7-4-5-9-8(6-7)13-10(12)14-9/h7H,4-6H2,1-3H3,(H2,12,13) |
InChI Key |
SRQCEGFXIIZCEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)N=C(O2)N |
Origin of Product |
United States |
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